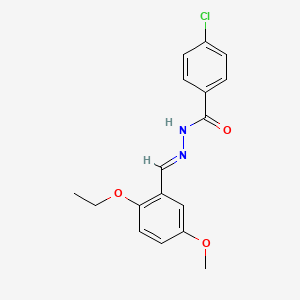

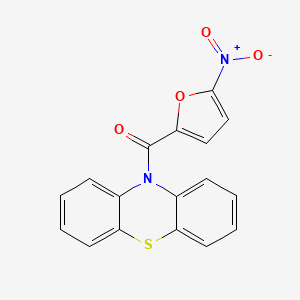

N-(3-chlorophenyl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of xanthene derivatives often involves nucleophilic substitution reactions and polycondensation processes. For instance, a novel dicarboxylic acid precursor for polyamides, related to the xanthene structure, was synthesized through nucleophilic substitution reactions followed by alkaline hydrolysis, demonstrating the synthetic accessibility of xanthene derivatives (Guo et al., 2015). Similarly, 9,9-Bis(4-hydroxyphenyl)xanthene, a related compound, was synthesized in a one-pot, two-step synthetic procedure from xanthenone, highlighting the versatility of synthetic approaches to access xanthene structures (Jiang et al., 2010).

Molecular Structure Analysis

Xanthene derivatives often exhibit complex molecular structures with significant conformational flexibility. For example, structural studies on N-(chlorophenyl)pyridinecarboxamides have provided insights into their molecular conformations and interaction landscapes, which are crucial for understanding the chemical behavior of xanthene derivatives (Gallagher et al., 2022).

Chemical Reactions and Properties

Xanthene derivatives participate in various chemical reactions, including Claisen-Schmidt condensation and homologation reactions. These reactions are instrumental in modifying the xanthene core to achieve desired functionalities and properties (Prashad et al., 2004).

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. Polyamides containing xanthene units have been shown to exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent and flexible films, which are desirable properties for materials applications (Sheng et al., 2009).

Chemical Properties Analysis

The chemical properties of xanthene derivatives, including their reactivity and interaction with other molecules, are central to their applications in organic synthesis and materials science. The reactivity of xanthene derivatives towards nucleophilic substitution and their ability to form stable polyamides with aromatic diamines highlight their utility as versatile intermediates in the synthesis of complex organic molecules and polymers (Jiang et al., 2010).

Applications De Recherche Scientifique

Synthesis and Material Properties

Research has focused on the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, demonstrating their potential in materials science. These polymers are amorphous, readily soluble in polar solvents, and exhibit relatively high glass transition temperatures and decomposition temperatures. Their preparation involves polycondensation from monomers derived from xanthene and various aromatic diamines or dicarboxylic acids, highlighting the versatility of xanthene derivatives in creating high-performance materials with potential applications in electronics and other industries (Sheng et al., 2009), (Guo et al., 2015).

Computational Studies

A computational study on xanthene and thioxanthene derivatives with various functional groups, including carboxamide, explored their energetics and reactivity. This research contributes to understanding the electronic properties and potential applications of xanthene derivatives in designing new materials or drugs (Freitas et al., 2013).

Photophysical Studies

Xanthene derivatives have been investigated for their photophysical properties. For example, the fluorescence quenching studies of a specific carboxamide by aniline and carbon tetrachloride in various solvents provide insights into their potential use in optical materials and sensors (Patil et al., 2013).

Medicinal Chemistry

Xanthenes, including derivatives like N-(3-chlorophenyl)-9H-xanthene-9-carboxamide, have been recognized for their significant biological activities, offering a versatile nucleus for various biological applications, including neuroprotection, antimicrobial, and antitumor activities. However, challenges regarding pharmacokinetic properties and safety concerns need to be addressed for clinical evaluation (Maia et al., 2020).

Antibacterial Applications

New soluble polyamides containing xanthene units have shown antibacterial properties, indicating the potential of xanthene derivatives in developing materials with inherent antimicrobial activity. The inclusion of xanthene segments within the polymer structure contributes to their effectiveness against bacteria, suggesting applications in medical devices, coatings, and textiles (Khaki et al., 2021).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-13-6-5-7-14(12-13)22-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONNMCVDJCVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)